molecular formula C16H10FN3O3S B6054506 2-[(4-fluorophenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one

2-[(4-fluorophenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B6054506
M. Wt: 343.3 g/mol
InChI Key: WRTUBJZHGQTRHY-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorophenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is commonly known as FN-TZ and belongs to the class of thiazole derivatives.

Mechanism of Action

The exact mechanism of action of FN-TZ is not fully understood. However, it is believed to exert its anti-cancer activity through the induction of apoptosis, which is a programmed cell death process. FN-TZ has been shown to activate caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. It has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
FN-TZ has been found to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells and inhibit cell proliferation. FN-TZ has also been found to inhibit angiogenesis, which is the process of blood vessel formation. Additionally, FN-TZ has been shown to modulate the expression of various genes involved in cancer progression and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of FN-TZ is its potent anti-cancer activity against various cancer cell lines. It also exhibits anti-inflammatory and antioxidant activity, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of FN-TZ is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For research on FN-TZ include investigating its efficacy in vivo, exploring its potential as a combination therapy with other anti-cancer agents, and optimizing its pharmacokinetic properties to improve its bioavailability.
In conclusion, FN-TZ is a chemical compound that has shown significant potential in various scientific research studies. Its potent anti-cancer activity, anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of FN-TZ can be achieved through a multistep reaction process. The first step involves the reaction of 4-fluoroaniline with 2-bromoacetic acid to form 2-(4-fluoroanilino)acetic acid. This intermediate is then reacted with thiosemicarbazide to yield 2-(4-fluoroanilino)-1,3-thiazole-4-carboxylic acid. The final step involves the reaction of 2-(4-fluoroanilino)-1,3-thiazole-4-carboxylic acid with 4-nitrobenzaldehyde to form FN-TZ.

Scientific Research Applications

FN-TZ has been shown to possess a wide range of therapeutic potential in various scientific research studies. It has been found to exhibit potent anti-cancer activity against different types of cancer cells, including breast, colon, and lung cancer cells. FN-TZ has also demonstrated anti-inflammatory activity and has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, FN-TZ has been found to possess antioxidant activity and has been shown to scavenge free radicals.

properties

IUPAC Name

(5E)-2-(4-fluorophenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O3S/c17-11-3-5-12(6-4-11)18-16-19-15(21)14(24-16)9-10-1-7-13(8-2-10)20(22)23/h1-9H,(H,18,19,21)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTUBJZHGQTRHY-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)F)S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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